molecular formula C20H12N2O4 B14138178 2-amino-4-(3-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile

2-amino-4-(3-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile

Cat. No.: B14138178
M. Wt: 344.3 g/mol
InChI Key: YYOOLLBVAQZBIO-UHFFFAOYSA-N
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Description

2-amino-4-(3-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile is a complex organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and potential pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. One common method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This method is preferred due to its efficiency and the ability to produce the compound in racemic or enantiomerically pure forms .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of recyclable catalysts and green solvents is often emphasized to ensure sustainability and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

2-amino-4-(3-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In corrosion inhibition, the compound adsorbs onto metal surfaces, forming a protective layer that prevents further degradation .

Properties

Molecular Formula

C20H12N2O4

Molecular Weight

344.3 g/mol

IUPAC Name

2-amino-4-(3-hydroxyphenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile

InChI

InChI=1S/C20H12N2O4/c21-9-14-15(10-4-3-5-11(23)8-10)16-17(24)12-6-1-2-7-13(12)18(25)19(16)26-20(14)22/h1-8,15,23H,22H2

InChI Key

YYOOLLBVAQZBIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C(C3C4=CC(=CC=C4)O)C#N)N

Origin of Product

United States

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